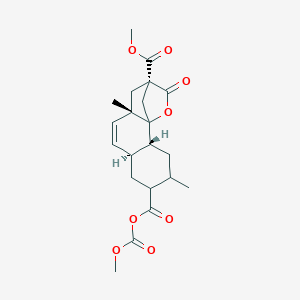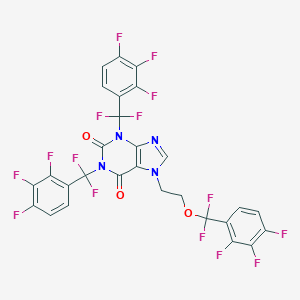
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine is a novel xanthine derivative that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is a potent and selective antagonist of the adenosine receptor, which makes it an attractive tool for investigating the role of adenosine in various physiological processes.
Wirkmechanismus
The mechanism of action of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves the inhibition of adenosine receptors. Adenosine is a potent endogenous modulator of various physiological processes, including neurotransmission, vascular tone, and immune function. By inhibiting the adenosine receptor, N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can block the effects of adenosine and provide insights into the role of adenosine in various physiological processes.
Biochemische Und Physiologische Effekte
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, reduce the production of cytokines from macrophages, and inhibit the proliferation of T cells. In addition, it has been shown to reduce the severity of ischemia-reperfusion injury in the heart and brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine in lab experiments is its potency and selectivity for the adenosine receptor. This makes it a valuable tool for investigating the role of adenosine in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine. One area of interest is the role of adenosine in the regulation of inflammation and immune function, and how N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can be used to investigate this. Another area of interest is the potential therapeutic applications of this compound in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound to optimize its use in scientific research.
Synthesemethoden
The synthesis of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves a multi-step process that includes the reaction of pentafluorobenzaldehyde with ethyl 4-bromobutyrate, followed by the reaction of the resulting product with 7-(hydroxymethyl)-1,3-dimethylxanthine. The final step involves the reaction of the resulting product with pentafluorobenzyl bromide and cesium carbonate. The overall yield of this synthesis method is approximately 10%.
Wissenschaftliche Forschungsanwendungen
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been widely used in scientific research as a tool to investigate the role of adenosine in various physiological processes. It has been shown to be a potent and selective antagonist of the adenosine receptor, which makes it a valuable tool for studying the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.
Eigenschaften
CAS-Nummer |
126565-13-7 |
|---|---|
Produktname |
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine |
Molekularformel |
C28H11F15N4O3 |
Molekulargewicht |
736.4 g/mol |
IUPAC-Name |
7-[2-[difluoro-(2,3,4-trifluorophenyl)methoxy]ethyl]-1,3-bis[difluoro-(2,3,4-trifluorophenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C28H11F15N4O3/c29-13-4-1-10(16(32)19(13)35)26(38,39)46-23-22(24(48)47(25(46)49)27(40,41)11-2-5-14(30)20(36)17(11)33)45(9-44-23)7-8-50-28(42,43)12-3-6-15(31)21(37)18(12)34/h1-6,9H,7-8H2 |
InChI-Schlüssel |
BRANLRGEABFFJE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F |
Andere CAS-Nummern |
126565-13-7 |
Synonyme |
(PFBz)3-N7-HEX N1,N3-bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



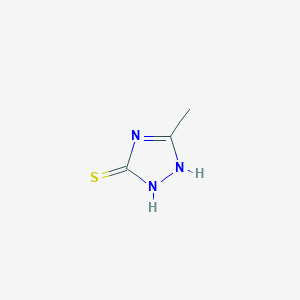
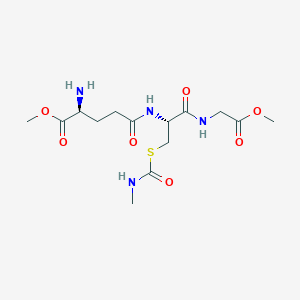

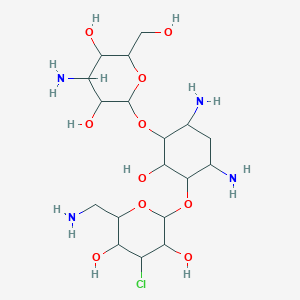
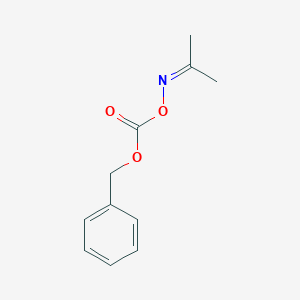
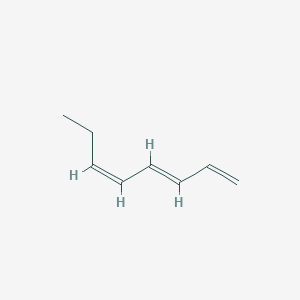
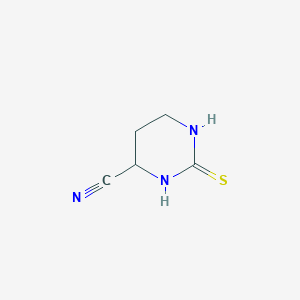
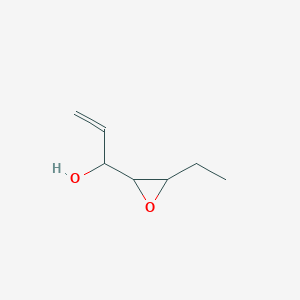

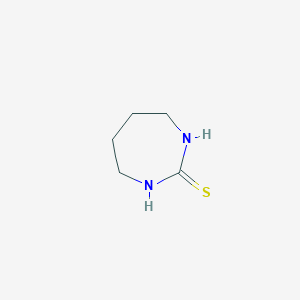
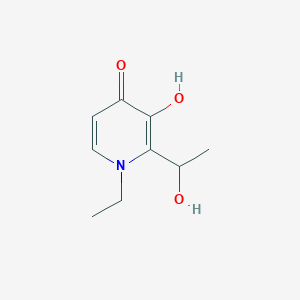
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)
